Metazosin Metazosin
Brand Name: Vulcanchem
CAS No.: 116728-65-5
VCID: VC20862595
InChI: InChI=1S/C18H25N5O4/c1-11(25-2)17(24)22-5-7-23(8-6-22)18-20-13-10-15(27-4)14(26-3)9-12(13)16(19)21-18/h9-11H,5-8H2,1-4H3,(H2,19,20,21)
SMILES: CC(C(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)OC
Molecular Formula: C18H25N5O4
Molecular Weight: 375.4 g/mol

Metazosin

CAS No.: 116728-65-5

Cat. No.: VC20862595

Molecular Formula: C18H25N5O4

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

Metazosin - 116728-65-5

Specification

CAS No. 116728-65-5
Molecular Formula C18H25N5O4
Molecular Weight 375.4 g/mol
IUPAC Name 1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-methoxypropan-1-one
Standard InChI InChI=1S/C18H25N5O4/c1-11(25-2)17(24)22-5-7-23(8-6-22)18-20-13-10-15(27-4)14(26-3)9-12(13)16(19)21-18/h9-11H,5-8H2,1-4H3,(H2,19,20,21)
Standard InChI Key YEOTYALSMRNXLJ-UHFFFAOYSA-N
SMILES CC(C(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)OC
Canonical SMILES CC(C(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)OC

Introduction

Chemical Structure and Properties

Metazosin is classified as an alpha-1 adrenergic receptor antagonist with the molecular formula C18H25N5O4 . Its complete chemical name is 1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-methoxypropan-1-one . The compound features a quinazoline core structure with dimethoxy substitutions at positions 6 and 7, an amino group at position 4, and a piperazine ring attached to position 2. Additionally, the piperazine ring is further substituted with a 2-methoxypropan-1-one group .

The structural characteristics of Metazosin are essential to its pharmacological activity, particularly the quinazoline nucleus which is a common feature among several alpha-1 adrenergic antagonists. The specific arrangement of functional groups around this core contributes to its receptor binding profile and subsequent physiological effects .

Physical and Chemical Data

Metazosin's structural information can be represented through several chemical notations:

PropertyValue
Molecular FormulaC18H25N5O4
Molecular Weight375.43 g/mol
SMILESCC(C(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)OC
InChIKeyYEOTYALSMRNXLJ-UHFFFAOYSA-N
CAS Number95549-92-1

The compound contains several functional groups that contribute to its pharmacological properties, including ether groups, amide linkages, and nitrogen-containing heterocycles .

Spectroscopic Properties

Metazosin exhibits distinctive spectroscopic characteristics that are valuable for analytical identification. The predicted collision cross-section data, which is useful for mass spectrometry analysis, provides insight into the compound's behavior under various ionization conditions:

Adductm/zPredicted CCS (Ų)
[M+H]+376.19792190.0
[M+Na]+398.17986200.9
[M+NH4]+393.22446194.1
[M+K]+414.15380196.8
[M-H]-374.18336190.9
[M+Na-2H]-396.16531193.0
[M]+375.19009191.4
[M]-375.19119191.4

These values are essential for the identification and quantification of Metazosin in biological samples and pharmaceutical formulations .

Synthesis Pathway

The synthesis of Metazosin follows a specific chemical pathway that involves the reaction of key intermediates to form the final compound. The synthesis begins with piperazine, which reacts with 2-methoxypropionyl chloride to form an amide intermediate (3) . This intermediate is then reacted with a substituted quinazoline (4) to produce Metazosin .

This synthetic route is efficient and allows for the production of Metazosin with high purity, which is essential for pharmaceutical applications. The quinazoline component provides the core structure necessary for alpha-1 adrenergic receptor binding, while the specific substitutions on this core and the attached piperazine ring confer the compound's unique pharmacological profile .

The developmental work on Metazosin was conducted at the Research Institute for Pharmacy and Biochemistry (VUFB), where it was assigned the developmental code VUFB-15111 . The synthesis pathway represents an important achievement in medicinal chemistry, as it provides a route to a compound with valuable therapeutic properties.

Pharmacological Classification and Mechanism

Metazosin belongs to the pharmacological class of alpha-1 adrenergic receptor antagonists, also known as alpha-blockers . These compounds work by selectively blocking alpha-1 adrenergic receptors, which are found primarily in vascular smooth muscle, the heart, and other tissues. By blocking these receptors, Metazosin prevents the binding of endogenous catecholamines like norepinephrine, resulting in vasodilation and decreased peripheral resistance .

The mechanism of action of Metazosin makes it particularly useful in conditions where reduction of vascular resistance is beneficial, such as hypertension and heart failure . In the context of heart failure, the vasodilatory effect reduces both preload and afterload, which can improve cardiac output and reduce the workload on the failing heart.

Unlike some other medications, Metazosin has been noted for its favorable hemodynamic profile, including the absence of reflex tachycardia that can accompany vasodilation with other agents . This characteristic makes it particularly valuable in certain clinical scenarios where heart rate elevation would be detrimental.

Clinical Applications

Treatment of Chronic Congestive Heart Failure

The primary clinical application of Metazosin, marketed under the brand name Kenosin, has been in the treatment of chronic congestive heart failure . Clinical research has demonstrated its efficacy as an adjunctive therapy when added to standard treatment regimens .

A multicenter clinical trial evaluated Metazosin tablets at doses of 10-20 mg per day when added to the standard treatment of 56 patients suffering from chronic congestive heart failure. The treatment period lasted eight weeks, and researchers observed several beneficial outcomes :

  • Rapid improvement in subjective complaints, particularly dyspnea

  • Improvement in objective symptoms of peripheral congestion

  • Significant regression of X-ray signs of pulmonary congestion (p < 0.05)

  • Slight but statistically significant increase in ejection fraction and cardiac output (p < 0.05)

After two months of treatment, the functional degree of severity according to the New York Heart Association (NYHA) classification decreased from an average of 2.7 to 2.2, indicating meaningful clinical improvement .

Research Findings and Clinical Evidence

The development of Metazosin was motivated by the need for improved vasodilatory treatments for chronic heart failure. Researchers sought new analogues of alpha-1 adrenergic blockers with more favorable characteristics than the then-available options, particularly prazosin .

Clinical Trial Results

The clinical trial data on Metazosin provides substantial evidence for its efficacy in heart failure treatment. The following table summarizes key outcomes from the multicenter trial:

ParameterBaseline (Mean)After 8 Weeks (Mean)Statistical Significance
NYHA Classification2.72.2p < 0.05
Pulmonary Congestion (X-ray)PresentSignificant Regressionp < 0.05
Ejection FractionBaselineSlight Increasep < 0.05
Cardiac OutputBaselineSlight Increasep < 0.05
TachycardiaNot ObservedNot Observed-

The clinical evidence supports Metazosin as a "suitable supporting drug in the comprehensive treatment of chronic cardiac failure," with particular value in cases that are refractory to standard treatments .

Pharmacokinetic Considerations

While detailed pharmacokinetic data for Metazosin is limited in the available literature, its clinical administration at doses of 10-20 mg daily suggests favorable pharmacokinetic properties that allow for once or twice daily dosing regimens . This dosing convenience can contribute to patient compliance, an important factor in the management of chronic conditions like heart failure.

Comparative Pharmacology with Related Compounds

Metazosin belongs to the broader family of quinazoline-derived alpha-1 adrenergic receptor antagonists, which includes other compounds such as terazosin and prazosin. These medications share structural similarities and pharmacological actions, but with distinct differences in potency, selectivity, and clinical applications.

The development of Metazosin was specifically aimed at creating an agent with "more favourable characteristics than those of their main representative, prazosin" . This suggests that Metazosin was designed to overcome limitations or side effects associated with prazosin while maintaining or enhancing its therapeutic benefits.

While terazosin is primarily used for treating symptoms of an enlarged prostate and hypertension , Metazosin has been specifically studied and utilized for chronic congestive heart failure . This difference in clinical application highlights how structural modifications to the basic quinazoline scaffold can lead to compounds with optimized properties for specific therapeutic areas.

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